rac trans-Lafutidine

描述

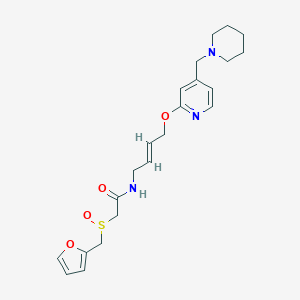

rac trans-Lafutidine (CAS: 206449-94-7) is a racemic mixture of the trans isomer of lafutidine, a histamine H₂ receptor antagonist (H₂RA) used for its gastroprotective properties. Its chemical structure is defined as (Z)-2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide . Key synonyms include FRG-8813, Protecadin, and Stogar. Lafutidine itself (CAS: 118288-08-7) is the International Nonproprietary Name (INN) and typically refers to the pure enantiomer used clinically . The rac trans designation indicates a racemic mixture of stereoisomers, which may influence pharmacokinetics and receptor binding compared to enantiopure forms. Analytical methods, such as high-performance liquid chromatography (HPLC), have been validated for detecting lafutidine in plasma, underscoring its clinical relevance .

准备方法

Synthetic Routes and Reaction Conditions: rac trans-Lafutidine can be synthesized through a multi-step process involving the reaction of various intermediates. One common method involves the reaction of 2-furanylmethylsulfinyl chloride with N-(2E)-4-(4-(1-piperidinylmethyl)-2-pyridinyl)oxy-2-buten-1-amine under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

化学反应分析

Key Synthetic Steps

Critical Notes :

-

The trans configuration of the butenyl group is established during the condensation step, influenced by steric and electronic factors.

-

Oxidation with mCPBA ensures stereoselective formation of the sulfinyl group, though the racemic mixture (rac) results from non-enantioselective conditions .

Stability and Degradation Pathways

rac trans-Lafutidine demonstrates stability under standard storage conditions but undergoes degradation under extreme pH or oxidative environments:

Degradation Pathways

Experimental Findings :

-

Under 1M HCl (60°C, 24h), 30% degradation occurs, yielding the thioether analog .

-

Exposure to 0.1M NaOH (room temperature, 6h) cleaves the amide bond, generating 4-(piperidinomethyl)pyridinol .

Metabolic Transformations

While primarily pharmacological, this compound undergoes hepatic metabolism mediated by cytochrome P450 enzymes (CYP2C19 and CYP3A4) . Key metabolic reactions include:

Comparative Reactivity of Structural Motifs

| Functional Group | Reactivity Profile | Impact on Stability |

|---|---|---|

| Sulfinyl group (-SO-) | Prone to reduction (acidic) and oxidation (CYP) | Defines pharmacological activity |

| Trans-butene linker | Resists isomerization under physiological conditions | Maintains structural integrity |

| Piperidinomethyl group | Stable to hydrolysis, enhances solubility | Improves bioavailability |

科学研究应用

Clinical Applications

Rac trans-Lafutidine is primarily used for:

- Gastric Ulcers : Clinical studies indicate its efficacy in healing gastric ulcers by reducing acid secretion and enhancing mucosal protection .

- Gastroesophageal Reflux Disease (GERD) : Its ability to lower gastric acidity makes it beneficial in managing GERD symptoms .

- Chemotherapy-Induced Mucositis : Research has shown that Lafutidine can mitigate intestinal mucositis induced by chemotherapeutic agents like 5-fluorouracil, suggesting its protective role in gastrointestinal integrity during cancer treatment .

Comparative Analysis with Other Compounds

The following table compares this compound with other common H2 receptor antagonists:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ranitidine | H2 receptor antagonist | Older generation; associated with more side effects |

| Famotidine | H2 receptor antagonist | More potent than ranitidine |

| Nizatidine | H2 receptor antagonist | Shorter half-life than Lafutidine |

| This compound | H2 receptor antagonist + gastroprotective | Enhanced mucosal protection and healing properties |

Case Studies and Research Findings

- Gastric Mucosal Blood Flow : A study demonstrated that lafutidine enhances gastric mucosal blood flow (GMBF) and duodenal bicarbonate secretion (DAS) in response to acid stimulation. This effect was preserved even when other pathways were inhibited, indicating lafutidine's unique role in gastrointestinal protection .

- Chemotherapy-Induced Intestinal Damage : In animal models, this compound significantly reduced the severity of diarrhea during 5-fluorouracil treatment. The protective effects were dose-dependent, highlighting its potential as a supportive therapy during chemotherapy .

- Calcium Signaling Pathways : Research indicates that lafutidine influences intracellular calcium levels in various cell types, suggesting a role in modulating neuronal signaling pathways that contribute to its gastroprotective effects .

作用机制

rac trans-Lafutidine acts by inhibiting histamine H2 receptors, thereby reducing gastric acid secretion. It also activates calcitonin gene-related peptide, which stimulates nitric oxide production and regulates gastric mucosal blood flow. Additionally, it increases somatostatin levels, leading to further reduction in gastric acid secretion. The compound also promotes mucin production and inhibits neutrophil activation, preventing inflammation-related injury .

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomers and Derivatives

rac trans-Lafutidine is distinguished from other stereoisomers and derivatives, including:

Key Points :

- Stereochemical Impact : The racemic mixture (rac trans) may exhibit altered receptor binding or metabolic pathways compared to enantiopure lafutidine. For instance, enantiopure forms often show higher target specificity in H₂RA activity .

Analytical Method Comparison

Analytical techniques for detecting this compound and related compounds highlight differences in specificity and sensitivity:

Research Findings :

- Specificity : HPLC methods for lafutidine () are optimized to avoid interference from metabolites like lafutidine sulfone, ensuring accurate plasma concentration measurements.

- Deuterated Analogs : rac Lafutidine-d10 is used in tracer studies to monitor drug stability but requires advanced instrumentation .

Pharmacological and Chemical Properties

- Receptor Binding : Enantiopure lafutidine likely has higher H₂ receptor affinity than racemic mixtures due to reduced stereochemical interference .

- Metabolic Stability : Sulfone derivatives (e.g., Lafutidine Sulfone) may exhibit longer half-lives but reduced activity, highlighting the importance of the sulfinyl group in efficacy .

生物活性

Rac trans-Lafutidine is a histamine H2-receptor antagonist with notable biological activities, particularly in the gastrointestinal system. This article provides an in-depth overview of its mechanisms, effects, and relevant research findings.

Overview of this compound

This compound (CAS Number: 206449-94-7) is primarily used for its antisecretory properties in treating gastric acid-related disorders. It not only inhibits gastric acid secretion but also exhibits cytoprotective effects on the gastric mucosa. Its unique mechanism of action includes modulation of various receptors and pathways that contribute to its therapeutic effects.

Lafutidine operates through several key mechanisms:

- Histamine H2-Receptor Antagonism : By blocking H2 receptors, Lafutidine reduces gastric acid secretion. This is achieved by inhibiting the stimulation of cyclic AMP (cAMP), leading to decreased acid production in parietal cells .

- Cytoprotection : Lafutidine promotes collagen synthesis in the gastric mucosa, enhancing its protective barrier against acid damage. This effect is crucial for healing and maintaining mucosal integrity .

- Inflammation Modulation : The compound modulates calcitonin gene-related peptide (CGRP) and vanilloid receptors, which play roles in inflammation and pain perception. Increased CGRP levels can lead to reduced vagal tone, further contributing to acid suppression .

- Mucin Biosynthesis Stimulation : Lafutidine enhances mucin production, aiding in the restitution of damaged mucosal surfaces .

Biological Activity Data

The following table summarizes key biological activities of this compound:

| Activity | Description |

|---|---|

| Acid Secretion Inhibition | Reduces gastric acid secretion via H2 receptor blockade. |

| Collagen Synthesis Induction | Promotes collagen production, aiding mucosal repair. |

| Cytoprotective Effects | Protects gastric mucosa from damage due to acid exposure. |

| Anti-inflammatory Effects | Modulates inflammatory pathways via CGRP and vanilloid receptor interaction. |

| Mucin Production | Stimulates mucin biosynthesis, enhancing mucosal defense mechanisms. |

Case Studies and Research Findings

-

Efficacy Against Gastric Ulcers :

A study demonstrated that Lafutidine significantly reduced ulcer formation in animal models by promoting mucosal healing and decreasing acid secretion . The results indicated a marked improvement in the histological appearance of gastric tissues treated with Lafutidine compared to controls. -

Impact on Helicobacter pylori Eradication :

Research explored the influence of pre-treatment with Lafutidine on the efficacy of Helicobacter pylori eradication therapies. The findings suggested that Lafutidine could enhance the effectiveness of standard therapies by improving mucosal conditions and reducing inflammation . -

Safety Profile :

Clinical trials have indicated that Lafutidine has a favorable safety profile with minimal side effects compared to traditional proton pump inhibitors (PPIs). Long-term use did not show significant adverse effects on renal or hepatic function, making it a viable option for chronic management of acid-related disorders .

常见问题

Basic Research Questions

Q. What are the primary pharmacological targets of rac trans-Lafutidine, and how should these inform experimental design?

Methodological Answer: Begin by reviewing receptor-binding assays and molecular docking studies to identify targets (e.g., histamine H₂ receptors, gastroprotective pathways). Design dose-response experiments using in vitro models (e.g., gastric epithelial cells) to validate target engagement. Include controls for enantiomeric specificity, as stereochemistry impacts activity . Reproducibility requires detailed protocols for cell culture conditions and ligand concentrations, per journal standards for methods sections .

Q. What validated in vitro and in vivo models are recommended for assessing this compound’s efficacy and safety?

Methodological Answer: Use in vitro models like isolated guinea pig atrium for H₂ receptor affinity and rat gastric ulcer models for efficacy. For toxicity, employ hepatocyte viability assays and renal function markers in rodent models. Ensure consistency by adhering to OECD guidelines for in vivo studies, including sample size justification and blinding protocols .

Q. How should researchers address variability in this compound’s pharmacokinetic parameters across studies?

Methodological Answer: Conduct meta-analyses of existing pharmacokinetic data (e.g., Cmax, t½) using tools like PRISMA. Stratify results by species, dosage form, and metabolic enzymes (e.g., CYP450 isoforms). Present variability in tables with confidence intervals, avoiding redundancy between text and figures . Validate findings via crossover studies in human volunteers with controlled diets and genetic profiling for metabolizer status .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Use HPLC-MS/MS with deuterated internal standards for plasma/serum analysis. Validate methods per ICH M10 guidelines, including selectivity, matrix effects, and stability under storage conditions. For tissue samples, employ homogenization followed by SPE cleanup. Report limits of detection/quantitation and cross-validate with independent labs .

Advanced Research Questions

Q. How can contradictory findings in this compound’s gastroprotective mechanisms be resolved?

Methodological Answer: Apply systems pharmacology approaches to model receptor-ligand dynamics and downstream signaling (e.g., MAPK pathways). Use knockout rodent models to isolate target contributions. Perform sensitivity analyses to identify confounding variables (e.g., gut microbiota interactions). Publish negative results and raw data in repositories like Zenodo to enable reanalysis .

Q. What computational strategies optimize this compound’s enantiomeric separation during synthesis?

Methodological Answer: Combine DFT calculations (e.g., Gaussian software) to predict chiral stationary phase interactions with molecular dynamics simulations. Validate with chiral HPLC using polysaccharide-based columns. Compare computational predictions with empirical retention times, reporting root-mean-square deviations (RMSD) in supplementary materials .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer: Use mixed-effects models (e.g., NLME) to account for inter-individual variability. Apply Akaike/Bayesian criteria to compare sigmoidal vs. biphasic models. For small sample sizes, bootstrap confidence intervals or Bayesian hierarchical models. Report goodness-of-fit metrics (R², RMSE) and residual plots .

Q. How can researchers design studies to differentiate this compound’s therapeutic effects from placebo in comorbid populations?

Methodological Answer: Implement adaptive trial designs with pre-specified interim analyses. Stratify cohorts by comorbidities (e.g., diabetes, CKD) and use propensity score matching to reduce bias. Include biomarkers like prostaglandin E₂ levels as secondary endpoints. Power calculations must account for heterogeneity, with sensitivity analyses for missing data .

Q. What protocols ensure reproducibility in this compound’s preclinical toxicity assessments?

Methodological Answer: Follow ARRIVE 2.0 guidelines for in vivo studies: detailed anesthesia protocols, histopathology scoring criteria, and randomization methods. Use positive controls (e.g., omeprazole for gastric toxicity) and pre-register study designs on platforms like Open Science Framework. Share raw histology images via platforms like Figshare .

Q. How should multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mode of action?

Methodological Answer: Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/pathways. Pair with metabolomic data (LC-MS) using pathway enrichment tools (MetaboAnalyst). Validate findings via CRISPR-Cas9 gene silencing in in vitro models. Use Venn diagrams or UpSet plots to visualize overlapping omics signals .

Q. Data Presentation and Reporting Standards

- Tables : Summarize pharmacokinetic parameters (e.g., AUC, Vd) across species in a comparative table, highlighting interspecies scaling factors. Avoid duplicating data in text .

- Figures : Use line graphs for dose-response curves with error bars (SEM/CI) and heatmaps for omics data. Ensure high resolution (≥300 DPI) and colorblind-friendly palettes .

- Supplemental Materials : Include raw chromatograms, statistical code (R/Python), and extended methods. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

属性

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZQAVXSMUKBPD-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110782 | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206449-94-7, 118288-08-7 | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206449-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。